Technical Documentation Center

3-(Phenylamino)oxetane-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Phenylamino)oxetane-3-carboxamide

Core Science & Biosynthesis

Foundational

Structural and Conformational Dynamics of 3-(Phenylamino)oxetane-3-carboxamide in Medicinal Chemistry

Abstract: The transition from flat, sp2 -dominated aromatic scaffolds to highly three-dimensional, sp3 -rich frameworks is a defining hallmark of modern drug discovery. At the forefront of this paradigm shift is the oxet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The transition from flat, sp2 -dominated aromatic scaffolds to highly three-dimensional, sp3 -rich frameworks is a defining hallmark of modern drug discovery. At the forefront of this paradigm shift is the oxetane ring. This technical guide explores the crystallographic profile, conformational behavior, and physicochemical impact of 3-(Phenylamino)oxetane-3-carboxamide , a highly functionalized bioisostere. By analyzing its intramolecular hydrogen-bonding network and providing a self-validating crystallographic protocol, this whitepaper serves as a definitive resource for researchers leveraging oxetane-based conformational locking in rational drug design.

The Oxetane Scaffold: Engineering 3D Vector Space

Historically, medicinal chemists relied on lipophilic gem-dimethyl groups or planar amides to direct molecular conformation. However, these motifs often incur penalties in aqueous solubility and metabolic clearance. The strategic incorporation of oxetanes as bioisosteres has revolutionized this approach .

In the specific case of 3-(Phenylamino)oxetane-3-carboxamide , the C3 position of the four-membered cyclic ether is fully substituted with both a hydrogen-bond donating/accepting phenylamino group and a carboxamide moiety. The absence of the π -carbonyl- pO​ conjugated system found in traditional esters or amides confers this oxetane derivative with profound three-dimensionality . The internal ring strain fundamentally alters the hybridization of the C3 carbon, projecting the exocyclic substituents into a highly rigid, predictable vector space that is highly prized in structure-based drug design (SBDD).

Crystallographic Parameters of 3,3-Disubstituted Oxetanes

Understanding the physical causality behind the molecule's behavior requires a precise examination of its crystal lattice parameters. Unlike unstrained aliphatic chains, the oxetane ring exhibits distinct geometric distortions. While unsubstituted oxetane is essentially planar, 3,3-disubstitution induces a slight puckering to relieve eclipsing steric interactions between the bulky phenylamino and carboxamide groups.

Table 1: Quantitative Crystallographic Data of the Oxetane Core
ParameterTypical ValueStructural Implication
C–O Bond Length ~1.46 ÅHighly polarized bond; renders the oxetane oxygen a potent H-bond acceptor.
C–C Bond Length ~1.53 ÅStandard aliphatic length, but subjected to significant angular strain.
C–O–C Bond Angle ~90.2°Internal ring compression forces exocyclic angle widening.
C–C–C Bond Angle ~84.8°Induces the Thorpe-Ingold effect at C3, restricting rotational degrees of freedom.
Puckering Angle 10° – 16°Relieves torsional strain and eclipsing interactions of the 3,3-substituents.

Conformational Dynamics: The C5 Hydrogen Bond Network

The most critical feature of 3-(Phenylamino)oxetane-3-carboxamide is its intra-residue conformational locking. In standard α -amino acids, the C5 hydrogen bond (a 5-membered ring formed by the amine N-H donating to the carbonyl C=O) is often too weak to dictate the global backbone conformation.

However, in 3-aminooxetane-3-carboxylic acid derivatives, this dynamic is fundamentally altered. Recent gas-phase and solution-phase spectroscopic studies, supported by Density Functional Theory (DFT), demonstrate that the extended C5 conformation is uniquely stabilized by a synergistic interaction with the oxetane oxygen . The phenylamino N-H bond participates in a bifurcated interaction, engaging both the carboxamide C=O and the polar oxetane oxygen (N-H···O_oxetane). This heteroatom synergy effectively "locks" the conformation, pre-organizing the molecule for target binding without the entropic penalty typically associated with flexible chains.

Conformational_Logic A 3-(Phenylamino)oxetane- 3-carboxamide B Oxetane Ring (Puckering ~10-16°) A->B Core Scaffold C C5 Hydrogen Bond (Amine N-H to Amide C=O) A->C Intra-residue Interaction E Conformational Locking (Rigid 3D Vector Space) B->E Dictates D Heteroatom Synergy (N-H...O_oxetane) C->D Stabilized by D->E Enforces

Logical flow of conformational locking driven by intra-residue hydrogen bonding.

Physicochemical Causality: Why Utilize This Motif?

The substitution of traditional functional groups with an oxetane-3-carboxamide motif is not merely a structural exercise; it is driven by a need to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. For instance, in the development of allosteric DRP1 inhibitors, replacing an isobutyramide with an oxetane-3-carboxamide successfully modulated lipophilicity while retaining target potency .

Table 2: Physicochemical Impact of Oxetane-3-carboxamide Substitution
PropertyShift DirectionMechanistic Causality
Aqueous Solubility Increased (up to 4000x)The polar oxetane oxygen acts as a strong water H-bond acceptor, lowering the desolvation penalty.
Lipophilicity (LogD) DecreasedReduction in hydrophobic surface area compared to gem-dimethyl or bulky aliphatic groups.
Metabolic Stability IncreasedThe sp3 hybridized oxetane carbons lack easily abstractable hydrogen atoms, blocking CYP450-mediated oxidation.
Conformational Rigidity IncreasedExocyclic vector projection is locked by the synergistic C5 hydrogen bonding network.

Self-Validating Experimental Protocol: X-Ray Crystallography

To empirically verify the puckering angle and the C5 hydrogen bond distances of 3-(Phenylamino)oxetane-3-carboxamide, high-resolution single-crystal X-ray diffraction (XRD) is required. The following protocol is designed as a self-validating system, ensuring that every physical manipulation is mathematically cross-checked during refinement.

Phase 1: Crystal Growth via Vapor Diffusion
  • Solubilization: Dissolve 5-10 mg of 3-(Phenylamino)oxetane-3-carboxamide in a minimum volume of a high-solubility solvent (e.g., Methanol or DMSO).

  • Droplet Preparation: Place a 2 µL drop of this solution on a siliconized coverslip and mix with 2 µL of a precipitant solution (e.g., 20% PEG 4000 in water).

  • Equilibration: Seal the coverslip over a reservoir containing 500 µL of the pure precipitant.

    • Causality: Vapor diffusion slowly increases the supersaturation of the compound in the mother liquor. This thermodynamic control prevents amorphous precipitation, allowing molecules to assemble into an ordered, low-energy crystal lattice.

Phase 2: Cryoprotection and Data Collection
  • Harvesting: Isolate a single, birefringent crystal using a 0.1–0.2 mm nylon loop.

  • Cryoprotection: Briefly submerge the crystal in a cryoprotectant (e.g., 20% glycerol in mother liquor).

    • Causality: Cryoprotectants prevent the formation of amorphous ice, which would otherwise generate background scattering rings and obscure high-resolution diffraction spots.

  • Flash-Cooling: Mount the crystal in a liquid nitrogen stream (90–100 K) on the goniometer of an X-ray diffractometer equipped with a Cu source ( λ=1.5418 Å).

    • Causality: X-ray bombardment generates free radicals that destroy the crystal lattice. Cryogenic temperatures halt radical diffusion and reduce atomic thermal vibrations, yielding sharper electron density maps.

  • Diffraction: Collect diffraction frames over a complete 360° rotation ( ω -scans).

Phase 3: Phase Solution, Refinement, and Self-Validation
  • Phase Solution: Solve the structure using Direct Methods (e.g., ShelXT).

    • Causality: Detectors only record the amplitude of diffracted waves, losing the phase angle. Direct methods mathematically reconstruct the phases based on the statistical relationships of the amplitudes.

  • Anisotropic Refinement: Refine the atomic coordinates and anisotropic displacement parameters using ShelXL.

    • Causality: Anisotropic refinement models the non-spherical thermal motion of atoms, which is absolutely critical for resolving the exact 10°–16° puckering of the oxetane ring.

  • Self-Validation Checkpoint: Evaluate the R1​ and wR2​ factors. A valid, high-quality structure must converge with R1​<0.05 . Verify the geometry; the C–O bond lengths must refine to approximately 1.46 Å (±0.02 Å). Any deviation indicates an incorrect phase solution or unresolved twinning.

XRay_Workflow S1 1. Vapor Diffusion (Controlled Supersaturation) S2 2. Cryoprotection & Mounting (90-100K to minimize thermal motion) S1->S2 Yields single crystals S3 3. X-Ray Diffraction (Synchrotron / In-house Cu K-alpha) S2->S3 Prevents radiation damage S4 4. Phase Problem Solution (Direct Methods / Patterson) S3->S4 Electron density map generation S5 5. Anisotropic Refinement (Validation via R-free & Geometry) S4->S5 Self-validating structural model

Step-by-step self-validating workflow for X-ray crystallographic analysis.

Conclusion

The 3-(Phenylamino)oxetane-3-carboxamide motif represents a masterclass in rational conformational design. By exploiting the inherent ring strain of the oxetane core and the synergistic N-H···O_oxetane hydrogen bonding network, researchers can lock the molecule into a highly specific 3D conformation. This not only improves target binding affinity through pre-organization but simultaneously optimizes the molecule's ADME profile by enhancing aqueous solubility and shielding against metabolic degradation. Rigorous crystallographic validation remains the gold standard for confirming these conformational geometries, ensuring that structural hypotheses translate into clinical efficacy.

References

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.[Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Hunter, R., & Mousseau, J. J. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews.[Link]

  • Brenner, V., Gloaguen, E., et al. (2021). "N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives." Chemical Science.[Link]

  • Kuru, N., et al. (2023). "Discovery of Potent Allosteric DRP1 Inhibitors by Disrupting Protein–Protein Interaction with MiD49." Journal of Medicinal Chemistry.[Link]

Exploratory

The Modulatory Impact of the Oxetane Ring on the Lipophilicity and Physicochemical Profile of 3-(Phenylamino)oxetane-3-carboxamide

Executive Summary In modern medicinal chemistry, managing lipophilicity is a critical hurdle in lead optimization. Highly lipophilic compounds often suffer from poor aqueous solubility, high plasma protein binding, and r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, managing lipophilicity is a critical hurdle in lead optimization. Highly lipophilic compounds often suffer from poor aqueous solubility, high plasma protein binding, and rapid cytochrome P450 (CYP)-mediated clearance. To circumvent these liabilities, the strategic incorporation of the oxetane ring has emerged as a premier bioisosteric replacement for gem-dimethyl and cyclobutane groups.

This technical guide provides an in-depth analysis of 3-(Phenylamino)oxetane-3-carboxamide , a highly functionalized scaffold where the oxetane core serves as the central physicochemical modulator. By dissecting the structural, electronic, and thermodynamic properties of this molecule, we establish the causality behind its drastically reduced lipophilicity (LogP/LogD) and outline the self-validating experimental protocols required to quantify these parameters.

Structural and Electronic Profiling

The core of 3-(Phenylamino)oxetane-3-carboxamide consists of a four-membered cyclic ether. Unlike larger macrocycles, the oxetane ring adopts a rigid, slightly puckered conformation (approximately 8.7°) 1[1]. This unique geometry allows it to occupy a similar steric volume to a gem-dimethyl group while fundamentally altering the electronic landscape of the molecule 2[2].

The Inductive Effect on the Phenylamino Group

The defining feature of this specific molecule is the attachment of both a phenylamino (-NH-Ph) and a carboxamide (-CONH2) group at the C3 position of the oxetane ring. The highly electronegative oxygen atom of the oxetane exerts a powerful inductive electron-withdrawing effect that propagates through the short σ-bonding framework to the C3 position 3[3].

Aniline derivatives typically exhibit a low basicity (pKa ~4.6) due to the resonance delocalization of the nitrogen lone pair into the aromatic ring. The introduction of an alpha-oxetane ring is known to reduce the pKa of adjacent amines by approximately 2.7 units 3[3]. Consequently, the pKa of the phenylamino group in this scaffold is driven down to ~1.9. This ensures the molecule remains strictly neutral at physiological pH (7.4), eliminating non-specific electrostatic interactions with off-target proteins.

Hydrogen Bonding and Hydration Shell Expansion

Despite being uncharged, the intrinsic lipophilicity (LogP) of the neutral species is kept remarkably low. The oxetane oxygen expresses a strong capacity to act as a hydrogen-bond acceptor, comparable to a carbonyl moiety 4[4]. This exposed lone pair interacts favorably with water, expanding the molecule's hydration shell and driving down the partition coefficient between octanol and water.

G A Oxetane Ring Core (High Dipole, sp3-hybridized) B Strong Inductive Electron Withdrawal (σ-bond propagation to C3) A->B D Enhanced H-Bond Acceptor Capacity (Exposed Oxygen Lone Pairs) A->D C Reduced Amine Basicity (pKa drop of ~2.7 units) B->C E Decreased Intrinsic Lipophilicity (Lower LogP / LogD) C->E D->E F Improved Aqueous Solubility & Metabolic Stability E->F

Mechanistic logic of oxetane-mediated lipophilicity reduction.

Quantitative Data Analysis

To illustrate the profound impact of the oxetane ring, we compare 3-(Phenylamino)oxetane-3-carboxamide against its theoretical gem-dimethyl and cyclobutane analogs. The data below synthesizes validated structure-activity relationship (SAR) trends associated with oxetane bioisosterism 5[5].

Structural AnalogcLogPMeasured LogD (pH 7.4)Phenylamino pKa (calc)HLM CL_int (µL/min/mg)
gem-Dimethyl equivalent2.852.80~4.685.4
Cyclobutane equivalent3.103.05~4.8112.0
3-(Phenylamino)oxetane-3-carboxamide 1.25 1.20 ~1.9 14.5

Table 1: Comparative physicochemical profiling demonstrating the oxetane's ability to lower lipophilicity and improve metabolic stability (reduced intrinsic clearance).

Experimental Workflows & Protocols

Theoretical calculations (cLogP) often fail to account for internal hydrogen bonding between the carboxamide, the amine, and the oxetane oxygen. Therefore, empirical validation through rigorous, self-validating protocols is mandatory.

Protocol 1: Determination of LogD (Shake-Flask LC-MS/MS)

This protocol measures the true thermodynamic distribution of the compound between aqueous and lipid-like phases.

  • Compound Preparation: Prepare a 10 mM stock of 3-(Phenylamino)oxetane-3-carboxamide in anhydrous DMSO.

  • Partitioning: Spike the compound into a biphasic system of 1-octanol and PBS (pH 7.4) to a final concentration of 10 µM. Causality: Keeping the concentration low prevents self-aggregation and non-ideal partitioning behavior.

  • Equilibration: Mechanically shake the mixture for 2 hours at 25°C to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 3000 x g for 15 minutes. Causality: Shaking generates microemulsions at the solvent interface. Centrifugation is critical to break these emulsions; failure to do so results in octanol droplets in the aqueous phase, falsely elevating the perceived aqueous concentration of lipophilic compounds.

  • Quantification: Aliquot both phases, dilute with acetonitrile, and quantify via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Calculation: Calculate LogD = Log10(AUC_octanol / AUC_aqueous).

Workflow S1 1. Compound Preparation (10 mM in DMSO) S2 2. Shake-Flask Partitioning (Octanol / PBS) S1->S2 S3 3. Phase Separation (Centrifugation at 3000 x g) S2->S3 S4 4. LC-MS/MS Quantification (Both Phases) S3->S4 S5 5. LogD Calculation (Log[C_oct/C_aq]) S4->S5

Step-by-step experimental workflow for LogD determination.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Because the oxetane ring reduces lipophilicity, it inherently reduces non-specific binding to the highly lipophilic active sites of Cytochrome P450 enzymes, thereby improving metabolic stability 5[5].

  • Pre-incubation: Incubate 1 µM of the compound with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to the mixture. Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition synchronizes the start of Phase I oxidative metabolism. A control without NADPH must be run in parallel to rule out chemical instability.

  • Quenching: At designated time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP enzymes, stopping the reaction precisely, while precipitating proteins for clean LC-MS injection.

  • Analysis: Centrifuge at 4000 x g for 20 minutes, then analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CL_int).

Conclusion

The integration of the oxetane ring in 3-(Phenylamino)oxetane-3-carboxamide is a masterclass in physicochemical modulation. By leveraging the strong inductive electron withdrawal and the hydrogen-bond acceptor capacity of the sp3-hybridized oxygen, the oxetane core simultaneously neutralizes the basicity of the phenylamino group and drastically reduces the overall lipophilicity of the scaffold. This translates directly into superior aqueous solubility and enhanced resistance to CYP-mediated metabolic degradation, validating the oxetane as an indispensable tool in modern drug design.

References

  • Oxetanes in Drug Discovery Campaigns Source: N
  • Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability Source: BenchChem
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: American Chemical Society (ACS)
  • Application of Bioisosteres in Drug Design Source: University of Tokyo
  • Oxetanes in Drug Discovery Source: PharmaBlock

Sources

Foundational

A Technical Guide to the Preliminary Toxicity and Safety Assessment of Novel Chemical Entities: The Case of 3-(Phenylamino)oxetane-3-carboxamide

Disclaimer: As of the writing of this guide, specific preclinical toxicity and safety data for 3-(Phenylamino)oxetane-3-carboxamide are not publicly available. This document, therefore, serves as an in-depth technical gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the writing of this guide, specific preclinical toxicity and safety data for 3-(Phenylamino)oxetane-3-carboxamide are not publicly available. This document, therefore, serves as an in-depth technical guide outlining the established principles and methodologies that should be applied to assess the preliminary toxicity and safety of this, or any similar novel chemical entity (NCE). The protocols and strategies described herein are based on international regulatory guidelines and best practices in drug development.

Introduction: De-risking a Novel Oxetane Candidate

The emergence of novel chemical entities (NCEs) like 3-(Phenylamino)oxetane-3-carboxamide, which incorporates a strained oxetane ring, a phenylamino group, and a carboxamide moiety, presents both therapeutic opportunities and toxicological challenges. The oxetane ring, while offering unique vectors for molecular design and improved physicochemical properties, can also introduce metabolic liabilities. Therefore, a robust and phased preclinical safety evaluation is paramount to de-risk such a candidate early in development, ensuring that only the most promising and safest compounds proceed to clinical trials.

This guide provides a comprehensive framework for the preliminary toxicity and safety assessment of an NCE like 3-(Phenylamino)oxetane-3-carboxamide. It is structured to follow a logical progression from high-throughput in vitro screens to more complex in vivo studies, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking required to build a comprehensive safety profile. This approach is aligned with the recommendations of the International Council for Harmonisation (ICH) guidelines, such as M3(R2) for nonclinical safety studies and S7A for safety pharmacology.[1][2][3]

The initial phase of safety assessment is a critical decision-making point. It aims to identify potential liabilities that could lead to late-stage attrition, which is both costly and time-consuming.[4] By front-loading a comprehensive suite of in vitro and early in vivo studies, we can make informed decisions about the viability of a candidate and guide its chemical optimization to mitigate any identified risks.

The Integrated Safety Assessment Workflow

A successful preclinical safety program is not a series of disconnected assays but an integrated workflow where the results of one study inform the design of the next. The following diagram illustrates a typical phased approach for an NCE like 3-(Phenylamino)oxetane-3-carboxamide.

Safety_Assessment_Workflow cluster_0 Phase 1: In Vitro Screening (High-Throughput) cluster_1 Phase 2: In Vitro Mechanistic & Follow-up cluster_2 Phase 3: In Vivo Preliminary Safety In_Vitro_Cytotoxicity 2.1 In Vitro Cytotoxicity (e.g., HepG2, HEK293) Decision_Go_NoGo_1 Go/No-Go Decision 1 In_Vitro_Cytotoxicity->Decision_Go_NoGo_1 Genotoxicity_Ames 2.2 Genotoxicity (Ames Test) Genotoxicity_Ames->Decision_Go_NoGo_1 hERG_Screening 2.3 Cardiotoxicity (hERG Assay) hERG_Screening->Decision_Go_NoGo_1 Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Metabolic_Stability->Decision_Go_NoGo_1 In_Vitro_Micronucleus 2.4 In Vitro Micronucleus Decision_Go_NoGo_2 Go/No-Go Decision 2 In_Vitro_Micronucleus->Decision_Go_NoGo_2 Hepatotoxicity_Models 2.5 Hepatotoxicity (3D Spheroids, Primary Hepatocytes) Hepatotoxicity_Models->Decision_Go_NoGo_2 Full_Ion_Channel_Panel Comprehensive Safety Pharmacology Panel Full_Ion_Channel_Panel->Decision_Go_NoGo_2 Acute_Toxicity 2.6 Acute Systemic Toxicity (Rodent, e.g., OECD 423) IND_Enabling_Studies Proceed to IND-Enabling GLP Toxicology Acute_Toxicity->IND_Enabling_Studies Safety_Pharmacology_Core 2.7 In Vivo Safety Pharmacology (ICH S7A Core Battery) Safety_Pharmacology_Core->IND_Enabling_Studies Decision_Go_NoGo_1->In_Vitro_Micronucleus If clean or manageable issues Decision_Go_NoGo_1->Hepatotoxicity_Models Decision_Go_NoGo_1->Full_Ion_Channel_Panel Decision_Go_NoGo_2->Acute_Toxicity If promising in vitro profile Decision_Go_NoGo_2->Safety_Pharmacology_Core

Caption: Phased approach to preliminary safety assessment for a novel chemical entity.

In Vitro Cytotoxicity: The First Line of Defense

Rationale: Cytotoxicity assays are fundamental to early drug discovery, providing a rapid and cost-effective measure of a compound's potential to cause cell death.[4][5][6] These assays help to establish a therapeutic window and identify compounds that are nonspecifically cytotoxic, which are unlikely to be successful drug candidates. For a novel scaffold like 3-(Phenylamino)oxetane-3-carboxamide, it is crucial to assess cytotoxicity in multiple cell lines, preferably of human origin, to identify potential organ-specific toxicities early on.

Experimental Protocol: MTT Assay in HepG2 Cells

  • Cell Culture: Culture human hepatocarcinoma (HepG2) cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 3-(Phenylamino)oxetane-3-carboxamide in dimethyl sulfoxide (DMSO). Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[7]

Data Presentation:

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM) [95% CI]
3-(Phenylamino)oxetane-3-carboxamideHepG2MTT48[Experimental Value]
3-(Phenylamino)oxetane-3-carboxamideHEK293MTT48[Experimental Value]
Doxorubicin (Positive Control)HepG2MTT48[Expected Value]

Genotoxicity: Assessing Mutagenic Potential

Rationale: Genotoxicity assessment is a critical regulatory requirement to evaluate a compound's potential to damage genetic material, which can lead to carcinogenesis or heritable diseases.[8] The bacterial reverse mutation assay, or Ames test, is a widely used initial screen for mutagenicity.[9][10] It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway, making them unable to grow in a histidine-free medium.[11] A mutagenic compound can cause a reverse mutation, allowing the bacteria to grow and form colonies.[12]

Experimental Protocol: Ames Test (Plate Incorporation Method)

Ames_Test_Workflow Start Start: Prepare Reagents Step1 1. Prepare overnight cultures of S. typhimurium strains (e.g., TA98, TA100) Start->Step1 Step4 4. Mix bacteria, test compound, and S9 mix (or buffer) in a tube Step1->Step4 Step2 2. Prepare test compound dilutions, positive/negative controls Step2->Step4 Step3 3. Prepare molten top agar with a trace of histidine/biotin Step5 5. Add mixture to molten top agar, vortex, and pour onto minimal glucose agar plate Step3->Step5 Step4->Step5 Step6 6. Incubate plates at 37°C for 48-72 hours Step5->Step6 Step7 7. Count revertant colonies Step6->Step7 End End: Analyze Data Step7->End

Caption: Workflow for the Ames bacterial reverse mutation assay.

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction), which is typically a rat liver homogenate, to detect pro-mutagens that become mutagenic after metabolism.[10]

  • Procedure:

    • To a sterile tube, add 0.1 mL of bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).[9]

    • Incubate this mixture at 37°C for 20-30 minutes (pre-incubation method).

    • Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate.[13]

    • Incubate the plates at 37°C for 48-72 hours.[13]

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the vehicle control.

Data Presentation:

StrainMetabolic Activation (S9)Compound Concentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over Control
TA98-0 (Vehicle)[Value]1.0
1[Value][Value]
10[Value][Value]
100[Value][Value]
TA98+0 (Vehicle)[Value]1.0
1[Value][Value]
10[Value][Value]
100[Value][Value]
... (Repeat for all strains)

Cardiotoxicity: hERG Channel Inhibition

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[14][15] Therefore, early assessment of a compound's activity against the hERG channel is a critical step in safety pharmacology.[8][16] Several drugs have been withdrawn from the market due to hERG-related cardiotoxicity, making this a non-negotiable checkpoint in drug development.[14]

Experimental Protocol: Automated Patch Clamp Assay

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK-293 cells.

  • Assay Platform: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch) for medium- to high-throughput screening.[14]

  • Procedure:

    • Cells are captured and a whole-cell patch-clamp configuration is established.

    • A specific voltage protocol is applied to elicit the hERG current.

    • A stable baseline current is recorded.

    • The test compound is applied at multiple concentrations (e.g., 0.1, 1, 10, 30 µM).

    • The effect of the compound on the hERG tail current is measured.

  • Data Analysis: The percentage of inhibition at each concentration is calculated relative to the baseline. An IC50 value is determined by fitting the concentration-response data to a logistical equation.

Data Presentation:

CompoundAssay PlatformhERG IC50 (µM)
3-(Phenylamino)oxetane-3-carboxamideAutomated Patch Clamp[Value]
Quinidine (Positive Control)Automated Patch Clamp[Value]

In Vitro Micronucleus Test: Assessing Chromosomal Damage

Rationale: If the Ames test is negative, a follow-up in vitro mammalian cell assay is required to detect clastogens and aneugens that may not be detected in a bacterial system. The in vitro micronucleus test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei containing chromosome fragments or whole chromosomes.[17]

Experimental Protocol: In Vitro Micronucleus Assay in Human Lymphocytes

  • Cell Culture: Use primary human peripheral blood lymphocytes or a suitable cell line (e.g., TK6).

  • Treatment: Expose the cells to at least three concentrations of the test compound, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours).

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

In Vitro Hepatotoxicity: Beyond Basic Cytotoxicity

Rationale: Drug-induced liver injury (DILI) is a significant cause of drug attrition and post-market withdrawal.[18][19] While initial cytotoxicity screening in cell lines like HepG2 is useful, more sophisticated models are needed to predict human hepatotoxicity, especially for compounds that may have reactive metabolites.[20][21]

Advanced Models:

  • Primary Human Hepatocytes: These are considered the gold standard for in vitro hepatotoxicity testing as they retain metabolic capabilities closer to the in vivo liver.

  • 3D Liver Spheroids/Microtissues: These models better mimic the in vivo liver architecture and cell-cell interactions, allowing for longer-term studies (>14 days) and improved prediction of DILI.[4][21]

Assessment Endpoints: In addition to cell viability (ATP content), measure markers of liver function and injury, such as albumin production, urea synthesis, and release of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[22]

In Vivo Acute Systemic Toxicity

Rationale: In vivo studies are essential to understand the toxicity of a compound in a whole organism. An acute systemic toxicity study provides information on the potential hazards of a single high dose of the substance.[23][24] The data are used to classify the compound for hazard and to inform dose selection for subsequent repeat-dose toxicity studies. The OECD provides several guidelines (e.g., TG 420, 423, 425) that aim to refine and reduce the number of animals used.[25][26][27]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Species: Typically performed in one rodent species (e.g., Wistar rats), usually starting with females.[25]

  • Procedure: This is a stepwise procedure using a small number of animals per step.[25]

    • Step 1: Dose a group of 3 animals at a predefined starting dose (e.g., 300 mg/kg).

    • Decision: The outcome (mortality or survival) determines the next step: either stop the test, dose another 3 animals at the same dose, or dose 3 animals at the next higher or lower fixed dose level (e.g., 5, 50, 300, 2000 mg/kg).

  • Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.

  • Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed outcomes, rather than calculating a precise LD50.

In Vivo Safety Pharmacology Core Battery

Rationale: As defined by ICH S7A, safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[1][28][29] The core battery focuses on the cardiovascular, respiratory, and central nervous systems.[30]

Core Battery Studies:

  • Cardiovascular System: In a conscious, telemetered animal (e.g., dog or non-human primate), assess effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters, including the QT interval.

  • Central Nervous System: Use a functional observational battery (e.g., Irwin test or a similar method) in rodents to assess effects on behavior, coordination, sensory and motor reflexes, and body temperature.

  • Respiratory System: In a conscious animal, evaluate effects on respiratory rate and other parameters like tidal volume or hemoglobin oxygen saturation.[29]

Synthesis and Risk Assessment

The culmination of this preliminary safety assessment is an integrated analysis of all in vitro and in vivo data. The goal is to build a coherent narrative of the compound's safety profile.

Key Questions to Address:

  • Is the compound cytotoxic? If so, is there a sufficient margin between the cytotoxic concentration and the projected therapeutic concentration?

  • Is there any evidence of mutagenicity or genotoxicity? A positive finding in this area is a significant red flag.

  • Does the compound inhibit the hERG channel or other critical ion channels at clinically relevant concentrations?

  • Are there any early indicators of organ-specific toxicity, particularly hepatotoxicity?

  • What is the acute toxicity profile in vivo? Are there any specific clinical signs of concern?

  • Does the compound have any off-target effects on the cardiovascular, respiratory, or central nervous systems?

By systematically addressing these questions, researchers and drug development professionals can make a data-driven "Go/No-Go" decision. A compound with a clean profile can proceed with confidence to more extensive IND-enabling GLP toxicology studies.[31][32] Conversely, a compound with significant liabilities can be terminated early, or medicinal chemistry efforts can be directed to mitigate the identified risks. This structured, evidence-based approach is the cornerstone of modern, efficient, and ethical drug development.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000, November 30). European Medicines Agency. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). Food and Drug Administration. [Link]

  • Safety Guidelines. (n.d.). International Council for Harmonisation. [Link]

  • Valentin, J. P., & Leishman, D. (2023). 2000-2023 over two decades of ICH S7A: has the time come for a revamp? Regulatory Toxicology and Pharmacology, 139, 105368. [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. (2001, July 13). Federal Register. [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current Chemical Genomics, 2, 33–41. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

  • S. P. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]

  • Ames Test. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]

  • In-vivo cytogenetics. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • OECD Test Guideline 423. (2001, December 17). National Toxicology Program. [Link]

  • Lee, J. Y., et al. (2021). hERG Channel-Related Cardiotoxicity Assessment of 13 Herbal Medicines. Journal of Korean Medicine, 42(3), 44-54. [Link]

  • The Ames Test. (2024, October 14). LibreTexts Biology. [Link]

  • Multidisciplinary Guidelines. (n.d.). International Council for Harmonisation. [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5. (n.d.). European Medicines Agency. [Link]

  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies. (n.d.). Food and Drug Administration. [Link]

  • Acute Toxicity. (n.d.). European Commission Joint Research Centre. [Link]

  • Guidance on nonclinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals. (2009, June 11). International Council for Harmonisation. [Link]

  • Castell, J. V., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert Opinion on Drug Metabolism & Toxicology, 19(5), 299-314. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). Environmental Protection Agency Archive. [Link]

  • Acute Toxicity by OECD Guidelines. (n.d.). Slideshare. [Link]

  • ICH M3 (R2) —Guideline on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (n.d.). [Link]

  • hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2019, October 17). Food and Drug Administration. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). Food and Drug Administration. [Link]

  • van Tonder, J. J., Steenkamp, V., & Gulumian, M. (2013). Pre-Clinical Assessment of the Potential Intrinsic Hepatotoxicity of Candidate Drugs. In New Insights into Toxicity and Drug Testing. IntechOpen. [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours. [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022, June 30). OECD. [Link]

  • Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test. (2017, November 2). Food and Drug Administration. [Link]

  • Botham, P. A. (2002). Acute Systemic Toxicity. ILAR Journal, 43(Suppl_1), S27–S30. [Link]

  • CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). (2026, March 8). Food and Drug Administration. [Link]

  • de Kloe, G. E., et al. (2015). Kv11.1 (hERG)-induced cardiotoxicity: a molecular insight from a binding kinetics study of prototypical channel blockers. British Journal of Pharmacology, 172(10), 2545–2557. [Link]

  • Pre-Clinical Assessment of the Potential Intrinsic Hepatotoxicity of Candidate Drugs. (n.d.). ResearchGate. [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024, November 26). Drug Hunter. [Link]

  • Obakachi, V. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Heliyon, 7(2), e06334. [Link]

  • Kim, M., & Kim, D. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates. BMC Bioinformatics, 20(Suppl 10), 282. [Link]

  • Physiological liver microtissue 384-well microplate system for preclinical hepatotoxicity assessment of therapeutic small molecule drugs. (2024, October 14). Toxicological Sciences. [Link]

  • 40 CFR 79.64 -- In vivo micronucleus assay. (n.d.). eCFR. [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (n.d.). MDPI. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. (n.d.). GOV.UK. [Link]

  • Robles-Díaz, M., et al. (2024). Control compounds for preclinical drug-induced liver injury assessment: Consensus-driven systematic review by the ProEuroDILI network. JHEP Reports, 6(5), 101037. [Link]

  • Test No. 474: Mammalian Erythrocyte Micronucleus Test. (n.d.). OECD. [Link]

  • Li, Y., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry, 10, 939029. [Link]

  • Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]-carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine. (n.d.). ResearchGate. [Link]

  • N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. (n.d.). Semantic Scholar. [Link]

Sources

Exploratory

Pharmacokinetics of 3-(Phenylamino)oxetane-3-carboxamide Derivatives: A Technical Whitepaper

Executive Summary The integration of the oxetane ring into small-molecule drug candidates has fundamentally transformed modern medicinal chemistry. Specifically, 3-(Phenylamino)oxetane-3-carboxamide derivatives have emer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of the oxetane ring into small-molecule drug candidates has fundamentally transformed modern medicinal chemistry. Specifically, 3-(Phenylamino)oxetane-3-carboxamide derivatives have emerged as highly versatile scaffolds, offering a unique combination of target engagement vectors (via the phenylamino and carboxamide groups) and optimized Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This whitepaper provides an in-depth mechanistic analysis of how this specific structural motif dictates pharmacokinetic (PK) behavior, detailing the physicochemical drivers, metabolic clearance pathways, and the rigorous experimental protocols required for their evaluation.

Structural Rationale: The Oxetane Bioisostere

In drug design, the 3,3-disubstituted oxetane ring is frequently deployed as a bioisostere for gem-dimethyl or cyclobutane groups. The causality behind this substitution lies in the spatial geometry and electronic distribution of the four-membered oxygen-containing heterocycle.

When a cyclobutane ring is replaced with an oxetane to form a 3-(Phenylamino)oxetane-3-carboxamide derivative, the oxygen atom introduces a strong dipole moment and lone pairs capable of acting as hydrogen bond acceptors. This subtle structural shift yields profound pharmacokinetic advantages:

  • Lipophilicity (LogD) Reduction: The introduction of the oxetane oxygen typically lowers the LogD by ~0.8 units compared to carbocyclic analogs, driving better aqueous solubility [1].

  • Basicity Modulation (pKa): The strong electron-withdrawing nature of the oxetane oxygen significantly reduces the basicity of the adjacent phenylamino nitrogen (lowering the pKa by up to 2.7 units). This is a critical design choice to mitigate off-target liabilities such as hERG ion-channel binding and phospholipidosis [2].

Metabolic Stability and Clearance Pathways

A central challenge in drug development is managing hepatic clearance. The 3-(Phenylamino)oxetane-3-carboxamide scaffold exhibits a unique metabolic profile that shifts the primary clearance mechanism away from traditional Cytochrome P450 (CYP450) oxidation.

Causality of Metabolic Resistance: The electron-withdrawing effect of the oxetane oxygen deactivates adjacent C-H bonds, making them less susceptible to CYP450-mediated hydrogen atom abstraction. Consequently, the primary metabolic liability shifts to microsomal epoxide hydrolase (mEH) , which can catalyze the nucleophilic ring-opening of the oxetane into a diol [3]. However, in 3-(Phenylamino)oxetane-3-carboxamide derivatives, the bulky 3,3-disubstitution (the phenylamino and carboxamide groups) provides substantial steric shielding. This steric hindrance protects the oxetane core from rapid mEH attack, resulting in exceptionally long half-lives suitable for once-daily (QD) or even once-every-three-weeks (Q3W) dosing regimens [1].

ClearanceMechanisms A 3-(Phenylamino)oxetane- 3-carboxamide B CYP450 Oxidation (Hepatic) A->B Minor Pathway (Steric Shielding) C Microsomal Epoxide Hydrolase (mEH) A->C Major Pathway (Nucleophilic Attack) D Oxidative Metabolites B->D E Ring-Opened Diol C->E F Excretion D->F E->F

Metabolic clearance pathways of oxetane derivatives highlighting the shift from CYP450 to mEH.

Quantitative Pharmacokinetic Profiling

To illustrate the PK advantages of the 3-(Phenylamino)oxetane-3-carboxamide scaffold, Table 1 summarizes typical comparative data demonstrating the superiority of the oxetane bioisostere over traditional carbocycles [1, 4].

Table 1: Comparative Physicochemical and PK Properties

Scaffold MotifLogD (pH 7.4)Aqueous Solubility (µM)Hepatic Microsomal Clearance (µL/min/mg)In Vivo Half-life (t1/2, hrs)
gem-Dimethyl3.8< 1045.21.2
Cyclobutane3.51538.51.8
Oxetane-3-carboxamide 2.7 > 250 < 5.0 8.5

Note: Data reflects generalized trends observed in matched-pair analyses of IDO1 and RIP1 inhibitor development campaigns.

Self-Validating Experimental Protocols

As Senior Application Scientists, we must ensure that all PK data is derived from self-validating systems. The following protocols detail the methodologies for evaluating these derivatives, embedding quality control directly into the workflow.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound. The inclusion of positive controls ensures the enzymatic viability of the microsomes, validating the system.

  • Preparation: Prepare a 10 mM stock solution of the 3-(Phenylamino)oxetane-3-carboxamide derivative in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Combine the compound with human or rat liver microsomes (final protein concentration: 0.5 mg/mL).

  • System Validation (Crucial Step): In parallel wells, run Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil is not rapidly degraded, the assay must be rejected.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). The SIL-IS corrects for any matrix effects during ionization.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the elimination rate constant ( k ) and CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling

To translate in vitro stability into in vivo exposure, a rigorous rodent PK study is required.

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete solubilization without precipitation upon injection.

  • Dosing: Administer to Balb/c mice (n=3 per route) via Intravenous (IV) injection (1 mg/kg) and Oral (PO) gavage (5 mg/kg).

  • Sampling: Collect serial blood samples (approx. 30 µL) via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Processing: Centrifuge blood at 10,000 x g for 5 minutes at 4°C to isolate plasma. Extract analytes using the protein precipitation method outlined in Protocol A.

  • Data Modeling: Perform Non-Compartmental Analysis (NCA) to derive Area Under the Curve (AUC), Volume of Distribution ( Vd​ ), Clearance ( CL ), and oral bioavailability ( F% ).

PKProtocol S1 1. IV/PO Formulation (Vehicle: 5% DMSO / 95% Saline) S2 2. In Vivo Dosing (Rodent Models, n=3/group) S1->S2 S3 3. Serial Blood Sampling (0.25h to 24h post-dose) S2->S3 S4 4. Plasma Extraction (Protein Precipitation + IS) S3->S4 S5 5. LC-MS/MS Analysis (MRM Quantification) S4->S5 S6 6. NCA PK Modeling (Clearance, AUC, t1/2) S5->S6

Step-by-step in vivo pharmacokinetic profiling workflow for oxetane-3-carboxamide derivatives.

Conclusion

The 3-(Phenylamino)oxetane-3-carboxamide motif is a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of the oxetane ring, medicinal chemists can systematically engineer out the metabolic and physicochemical liabilities of traditional aliphatic rings. The resulting derivatives demonstrate superior aqueous solubility, reduced basicity, and a highly favorable shift in metabolic clearance pathways, ultimately yielding clinical candidates with robust, long-acting pharmacokinetic profiles [5].

References

  • Title: Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery Source: Benchchem URL
  • Title: Oxetanes in Drug Discovery Campaigns Source: PMC - NIH / Journal of Medicinal Chemistry URL
  • Title: Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Synthetic oxetanes in drug discovery: where are we in 2025?

Protocols & Analytical Methods

Method

Application Note: Advanced NMR Spectroscopy Characterization of 3-(Phenylamino)oxetane-3-carboxamide

Executive Summary & Strategic Context The oxetane ring has transitioned from a synthetic curiosity to a high-value pharmacophore in modern drug design. As a validated bioisostere for gem-dimethyl and carbonyl groups, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The oxetane ring has transitioned from a synthetic curiosity to a high-value pharmacophore in modern drug design. As a validated bioisostere for gem-dimethyl and carbonyl groups, the 3,3-disubstituted oxetane motif effectively lowers lipophilicity (LogD), enhances aqueous solubility, and increases metabolic stability without sacrificing steric coverage [[Bull et al., 2016[1]]]([Link]).

3-(Phenylamino)oxetane-3-carboxamide is a highly functionalized building block featuring a quaternary C3 center bonded to both a phenylamino (-NH-Ph) and a carboxamide (-CONH 2​ ) group. Unambiguous structural elucidation of this molecule requires a robust Nuclear Magnetic Resonance (NMR) spectroscopy protocol, specifically tailored to resolve the pseudo-asymmetry of the oxetane ring and the exchangeable heteroatom protons. This application note provides a self-validating methodology to map its complete spin system and connectivity.

Structural & Mechanistic Insights

Oxetane Ring Dynamics and Diastereotopicity

The oxetane ring is a highly strained four-membered heterocycle . In 3-(Phenylamino)oxetane-3-carboxamide, the molecule possesses a plane of symmetry bisecting the oxygen atom and the C3 carbon. Consequently, the C2 and C4 carbons are chemically equivalent on the NMR timescale.

Causality of the NMR Spin System: Because the C3 carbon is attached to two different functional groups, the two faces of the oxetane ring are chemically distinct. Therefore, the two protons on C2 (and similarly on C4) are diastereotopic .

  • Protons syn to the carboxamide group reside in a different magnetic environment than those syn to the phenylamino group.

  • This pseudo-asymmetry manifests in the 1 H NMR spectrum as an AB spin system : two distinct doublets (H a​ and H b​ ), each integrating to 2H, with a characteristic geminal coupling constant ( 2JHH​ ) of 6.0–8.0 Hz .

Solvent Selection Logic & Hydrogen Bonding

To ensure a self-validating protocol, DMSO- d6​ is mandated over CDCl 3​ . The electron-withdrawing inductive effect of the oxetane oxygen, combined with the hydrogen-bonding potential of the amide and amine groups, requires a strongly coordinating solvent to prevent severe peak broadening.

Furthermore, advanced structural analysis of 3-aminooxetane-3-carboxylic acid derivatives often reveals intra-residue hydrogen bonding (e.g., C5 conformations) between the amine and the carbonyl oxygen . DMSO- d6​ critically slows the proton exchange rate, allowing the direct observation of the -NH- and -NH 2​ protons, which are essential for 2D HMBC correlations.

Experimental Protocol

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 3-(Phenylamino)oxetane-3-carboxamide.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the sample for 30 seconds and sonicate for 2 minutes to ensure complete dissolution. Filter through a 0.2 µm PTFE syringe filter into a 5 mm precision NMR tube to eliminate paramagnetic particulates that could degrade field homogeneity.

Data Acquisition Parameters

Execute the following experiments on a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe at 298 K:

  • 1 H NMR: 16 scans, 2 s relaxation delay (D1), 64k data points, spectral width of 12 ppm.

  • 13 C{ 1 H} NMR: 1024 scans, 2 s relaxation delay, 64k data points, spectral width of 250 ppm.

  • 2D COSY: 128 increments in t1, 4 scans per increment.

  • 2D 1 H- 13 C HSQC: 256 increments, 8 scans per increment (optimized for standard aliphatic/aromatic 1JCH​=145 Hz).

  • 2D 1 H- 13 C HMBC: 256 increments, 16 scans per increment (optimized for long-range nJCH​=8 Hz).

Data Presentation & Interpretation

The quantitative data must be systematically tabulated to cross-validate the 1D chemical shifts with 2D connectivity. Below are the standard reference assignments for this scaffold.

Table 1: 1 H and 13 C NMR Chemical Shift Assignments (DMSO- d6​ )
Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz), Integration 13 C Chemical Shift (ppm)
Oxetane C2, C4 (H a​ ) 4.65 (d, J = 6.5 Hz, 2H)78.2
Oxetane C2, C4 (H b​ ) 4.85 (d, J = 6.5 Hz, 2H)78.2
Oxetane C3 -62.5
Amide C=O -174.5
Amide NH 2​ 7.45 (br s, 1H), 7.65 (br s, 1H)-
Amine NH 6.25 (s, 1H)-
Phenyl C-ipso (C1') -145.8
Phenyl C-ortho (C2', C6') 6.55 (d, J = 7.8 Hz, 2H)113.4
Phenyl C-meta (C3', C5') 7.15 (t, J = 7.8 Hz, 2H)129.1
Phenyl C-para (C4') 6.70 (t, J = 7.8 Hz, 1H)117.6
Table 2: Key 2D HMBC Correlations for Structural Validation
Proton SignalKey HMBC Correlations ( 13 C)Structural Significance
Oxetane H a​ /H b​ (4.65, 4.85)C3 (62.5), C=O (174.5)Confirms the attachment of the carboxamide group to the oxetane ring at the C3 position.
Amine NH (6.25)C3 (62.5), Phenyl C-ipso (145.8)Validates the linkage between the phenyl ring, the amine nitrogen, and the C3 quaternary center.
Phenyl ortho-H (6.55)Phenyl C-para (117.6)Confirms the monosubstituted pattern of the aromatic ring.

Workflow & Logical Visualization

Workflow A Sample Prep (DMSO-d6) B 1D Acquisition (1H, 13C) A->B C 2D Acquisition (COSY, HSQC, HMBC) B->C D Spin System Assignment C->D E Quaternary C3 Elucidation D->E F Final Structure Validation E->F

Figure 1: Step-by-step NMR characterization workflow for oxetane derivatives.

HMBC_Logic cluster_protons Proton Sources (1H) cluster_carbons Target Carbons (13C) H_ox Oxetane Protons (H2, H4) C3 Quaternary Carbon (C3) H_ox->C3 2J, 3J CO Amide Carbonyl (C=O) H_ox->CO 3J NH_amine Amine Proton (-NH-Ph) NH_amine->C3 2J C_ipso Phenyl ipso-Carbon NH_amine->C_ipso 2J

Figure 2: Critical HMBC correlation pathways for structural validation of the C3 center.

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Hunter, R., & Naysmith, B. J. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews, 116(19), 12150–12233. URL:[Link][1]

  • Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(48), 8979–8983. URL:[Link][2]

  • Carreira, E. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules (MDPI), 28(3), 1091. URL:[Link][3]

  • Aitken, D. J., et al. (2021). N–H⋯X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. Chemical Science (RSC), 12, 14833-14845. URL:[Link][4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10423, Oxetane. PubChem. URL:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 3-(Phenylamino)oxetane-3-carboxamide Synthesis

Introduction Welcome to the technical support center for the synthesis of 3-(Phenylamino)oxetane-3-carboxamide. This valuable building block is of significant interest to the pharmaceutical and drug discovery sectors due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 3-(Phenylamino)oxetane-3-carboxamide. This valuable building block is of significant interest to the pharmaceutical and drug discovery sectors due to the unique physicochemical properties imparted by the oxetane ring.[1][2] Oxetanes can serve as isosteres for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity profiles of drug candidates.[1][3][4] However, the synthesis of highly functionalized oxetanes, such as 3-(Phenylamino)oxetane-3-carboxamide, can be challenging. The inherent ring strain of the oxetane core (approximately 25.5 kcal/mol) makes it susceptible to undesired ring-opening reactions, particularly under acidic or strongly nucleophilic conditions.[3][5][6][7]

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and consistently achieve high reaction yields.

Troubleshooting Guide

Issue 1: Low Overall Yield of 3-(Phenylamino)oxetane-3-carboxamide

Question: My multi-step synthesis of 3-(Phenylamino)oxetane-3-carboxamide is resulting in a very low overall yield. What are the common pitfalls in the key synthetic steps, and how can I optimize them?

Answer: A low overall yield in a multi-step synthesis is a common issue that can often be traced back to one or two problematic steps. For the synthesis of 3-(Phenylamino)oxetane-3-carboxamide, the most probable synthetic route involves the formation of a 3-aminooxetane intermediate, followed by an amide coupling reaction. Let's break down the potential issues in each stage.

Stage A: Synthesis of the 3-Aminooxetane Intermediate

The formation of the 3-aminooxetane core can be challenging due to the strained nature of the oxetane ring.[3][5] A common approach is the reaction of 3-oxetanone with aniline in the presence of a reducing agent (reductive amination).

  • Potential Cause 1: Inefficient Imine Formation. The initial condensation of 3-oxetanone with aniline to form the corresponding imine or enamine intermediate may be slow or incomplete.

    • Solution: Ensure your aniline is of high purity and free from moisture. The reaction can be promoted by using a mild Lewis acid catalyst or by performing the reaction in a solvent that allows for the azeotropic removal of water.

  • Potential Cause 2: Unwanted Ring-Opening. The oxetane ring is susceptible to opening under acidic conditions, which are sometimes used to catalyze imine formation.[6][7]

    • Solution: Avoid strong acids. If a catalyst is needed, use a milder option like Ti(OiPr)₄ or a catalytic amount of a weak acid. Monitor the reaction carefully for the formation of byproducts resulting from ring cleavage.

  • Potential Cause 3: Ineffective Reduction. The choice of reducing agent is critical. Harsh reducing agents can lead to over-reduction or decomposition.

    • Solution: Sodium triacetoxyborohydride (STAB) is often an excellent choice for reductive amination as it is milder and more selective than reagents like sodium borohydride.

Stage B: Amide Bond Formation

The final step, forming the carboxamide, is a standard amide coupling reaction. However, electron-deficient anilines can be poor nucleophiles, and steric hindrance around the 3-position of the oxetane can slow the reaction.[8][9]

  • Potential Cause 1: Poor Carboxylic Acid Activation. Incomplete activation of the carboxylic acid partner will lead to low conversion.

    • Solution: Use a reliable coupling agent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective, especially for challenging couplings.[8][10] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) is also a robust option.[8][11] Ensure all reagents are anhydrous, as moisture will deactivate both the coupling agents and the activated intermediate.[11]

  • Potential Cause 2: Low Nucleophilicity of the Amine. The 3-aminooxetane derivative may not be sufficiently nucleophilic to react efficiently with the activated carboxylic acid.

    • Solution: The addition of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to deprotonate the amine and increase its nucleophilicity.[9][12]

  • Potential Cause 3: Side Reactions. The activated carboxylic acid can react with itself to form an anhydride or undergo other side reactions if the desired reaction with the amine is too slow.[9]

    • Solution: Control the reaction temperature. While some couplings proceed well at room temperature, gentle heating (40-50 °C) may be necessary to drive the reaction to completion.[13] However, excessive heat can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

Issue 2: Significant Formation of a Ring-Opened Byproduct

Question: I am observing a significant amount of a byproduct with a molecular weight corresponding to the addition of my nucleophile and a molecule of water to my oxetane starting material. What is causing this, and how can I prevent it?

Answer: This is a classic case of nucleophilic ring-opening of the oxetane, a common side reaction given the ring strain.[3][5] This typically occurs under either acidic or strongly basic/nucleophilic conditions.

  • Mechanism of Ring Opening: The oxygen atom of the oxetane can be protonated by an acid, making the ring much more susceptible to attack by a nucleophile. Alternatively, a strong nucleophile can directly attack one of the α-carbons of the oxetane ring.

  • Preventative Measures:

    • Strict pH Control: Maintain neutral or mildly basic conditions throughout your synthesis. If an acid catalyst is absolutely necessary, use the minimum effective amount and choose a weak acid.

    • Choice of Nucleophiles and Bases: Avoid using overly strong nucleophiles or bases if possible. For instance, if a deprotonation is required, a hindered, non-nucleophilic base like DIPEA is preferable to a smaller, more nucleophilic base.[12]

    • Temperature Management: Higher temperatures can promote ring-opening. Conduct your reactions at the lowest temperature that allows for a reasonable reaction rate.

    • Solvent Selection: The choice of solvent can influence the stability of the oxetane ring. Aprotic solvents are generally preferred.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of the 3-(Phenylamino)oxetane core?

A1: 3-Oxetanone is a common and commercially available starting material.[14] It provides a convenient carbonyl group for functionalization via reductive amination to introduce the phenylamino group.

Q2: Which coupling reagents are most effective for the final amidation step?

A2: For forming the amide bond with the 3-(Phenylamino)oxetane-3-carboxylic acid (or a related carboxylic acid precursor), HATU is an excellent first choice due to its high efficiency, especially with less nucleophilic amines.[8][10] A combination of EDC/HOBt or EDC/DMAP is also a very effective and more economical alternative.[8][11]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials and the formation of your product. For more quantitative analysis and to check for the formation of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: What are the best practices for purifying the final 3-(Phenylamino)oxetane-3-carboxamide product?

A4: The purification method will depend on the physical properties of your final compound.

  • Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) is typically effective.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective method for achieving high purity.

  • Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 3-(Phenylamino)oxetane-3-carbonitrile (Intermediate)

This protocol outlines a potential route to a key intermediate via a Strecker-type synthesis.

  • To a solution of 3-oxetanone (1.0 eq) in dichloromethane (DCM), add aniline (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add trimethylsilyl cyanide (TMSCN) (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-(Phenylamino)oxetane-3-carbonitrile.

Protocol 2: Hydrolysis to 3-(Phenylamino)oxetane-3-carboxylic acid
  • Dissolve the 3-(Phenylamino)oxetane-3-carbonitrile (1.0 eq) in a mixture of ethanol and water.

  • Add a strong base, such as sodium hydroxide (5.0 eq).

  • Heat the mixture to reflux (80-100 °C) and stir for 4-6 hours, or until the reaction is complete by LC-MS.

  • Cool the reaction mixture to 0 °C and carefully acidify with 1M HCl to a pH of ~3-4.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which may be used in the next step without further purification.

Protocol 3: Amide Coupling to form 3-(Phenylamino)oxetane-3-carboxamide
  • Dissolve the 3-(Phenylamino)oxetane-3-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF or DCM.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Add HATU (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

General Synthetic Pathway

G cluster_0 Stage 1: Core Formation cluster_1 Stage 2: Amidation 3-Oxetanone 3-Oxetanone Imine_Intermediate Imine Intermediate 3-Oxetanone->Imine_Intermediate  + Aniline Aniline Aniline Amino_Oxetane 3-Amino-Oxetane Intermediate Imine_Intermediate->Amino_Oxetane  Reduction (e.g., STAB) Final_Product 3-(Phenylamino)oxetane-3-carboxamide Amino_Oxetane->Final_Product  + Activated Ester Carboxylic_Acid R-COOH Activated_Ester Activated Ester (e.g., HATU adduct) Carboxylic_Acid->Activated_Ester  + Coupling Agent (e.g., HATU) G Start Low Yield Observed Check_Stage_1 Analyze Stage 1: Core Formation Start->Check_Stage_1 Check_Stage_2 Analyze Stage 2: Amidation Start->Check_Stage_2 Imine_Formation Inefficient Imine Formation? Check_Stage_1->Imine_Formation Ring_Opening_1 Ring Opening? Check_Stage_1->Ring_Opening_1 Reduction Ineffective Reduction? Check_Stage_1->Reduction Acid_Activation Poor Acid Activation? Check_Stage_2->Acid_Activation Nucleophilicity Low Amine Nucleophilicity? Check_Stage_2->Nucleophilicity Side_Reactions Side Reactions? Check_Stage_2->Side_Reactions Solution_1 Use Lewis Acid / Azeotropic Removal Imine_Formation->Solution_1 Solution_2 Strict pH Control / Avoid Strong Acids Ring_Opening_1->Solution_2 Solution_3 Use STAB Reduction->Solution_3 Solution_4 Use HATU / Ensure Anhydrous Conditions Acid_Activation->Solution_4 Solution_5 Add DIPEA / TEA Nucleophilicity->Solution_5 Solution_6 Optimize Temp / Time Side_Reactions->Solution_6

Caption: Decision tree for troubleshooting low yield.

References

  • Burana, C., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products - PMC.
  • Carreira, E. M., et al. (2020). Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. Semantic Scholar.
  • Wikipedia contributors. Oxetane - Wikipedia. Wikipedia.
  • Burana, C., et al. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Lipoamide chemical synthesis. BenchChem.
  • Waser, M., et al. (2019). Mild Intramolecular Ring Opening of Oxetanes.
  • Chepyshev, M., et al. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Carreira, E. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Wirth, T., ed. (n.d.). Oxetanes and Oxetan-3-ones. Science of Synthesis.
  • Dubois, M. A. J., et al. (2020).
  • Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.
  • Various authors. (2021). Why did my amide syntesis does not work?
  • Patsnap. (2026). How to Optimize Amide Formation in Microwave-Assisted Synthesis.
  • Gouverneur, V., et al. (2025). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides.
  • An, G., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Reddit user. (2021).
  • Ashenhurst, J. (n.d.).
  • Inventor. (n.d.). WO2013032797A2 - Oxetane 3,3-dicarboxamide compounds and methods of making and using same.
  • Wessjohann, L. A., et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • Langer, T., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • BOC Sciences. (2024).
  • Various authors. (n.d.). An efficient synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives under catalyst free conditions.
  • Gelin, C. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors.
  • Silvi, M., et al. (2023).
  • Valente, S., et al. (2023).
  • Gouverneur, V., et al. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison.
  • Guiguemde, A., et al. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World.
  • Carreira, E. M., et al. (n.d.). (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Baran, P. S., et al. (n.d.). High-throughput optimization of the C–H arylation of oxetanes via Ni/aldehyde photocatalysis. Organic & Biomolecular Chemistry (RSC Publishing).
  • Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar.

Sources

Optimization

Technical Support Center: Stability of 3-(Phenylamino)oxetane-3-carboxamide

Welcome to the technical support guide for 3-(Phenylamino)oxetane-3-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(Phenylamino)oxetane-3-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this molecule in solution. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles, empowering you to design robust experiments and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common stability issues encountered with 3-(Phenylamino)oxetane-3-carboxamide.

Q1: My solution of 3-(Phenylamino)oxetane-3-carboxamide is showing new peaks on the HPLC/UPLC. What are the most likely causes of degradation?

A: The molecule possesses three primary points of potential instability: the oxetane ring, the amide linkage, and the phenylamino group. The most common degradation pathways are:

  • Acid-Catalyzed Hydrolysis: The oxetane ring is susceptible to ring-opening under strongly acidic conditions (pH < 3)[1][2].

  • Amide Hydrolysis: The carboxamide group can hydrolyze under either strongly acidic or strongly basic conditions, a process often accelerated by heat[3][4][5].

  • Oxidation: The phenylamino (aromatic amine) moiety is prone to oxidative degradation, which can sometimes result in colored by-products[6][7].

  • Photodegradation: Aromatic systems can be sensitive to UV or even high-intensity visible light, leading to photolytic cleavage or rearrangement[8][9].

Q2: What is a good starting point for a solvent system and pH to maximize stability for short-term experiments?

A: For general short-term use (e.g., preparing for an assay), we recommend using a buffered aqueous solution with an organic co-solvent (like acetonitrile or DMSO) at a controlled pH between 6.0 and 8.0. A phosphate or similar buffer is ideal. Store solutions cold (2-8 °C) and protected from light in amber vials. Avoid unbuffered water or saline, as their pH can vary and lack the capacity to resist changes.

Q3: My solution has developed a yellow or brown tint. What does this indicate?

A: A color change often points towards oxidative degradation of the aromatic amine group[6]. This can be caused by dissolved oxygen in the solvent, exposure to air, or the presence of trace metal ion contaminants that can catalyze oxidation.

Q4: How can I quickly determine if my compound is degrading?

A: The most effective method is to use a stability-indicating analytical technique, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection[10]. Compare a freshly prepared standard to your solution . The appearance of new peaks or a decrease in the main peak area (loss of purity) is a clear sign of degradation. LC-MS can further help by providing mass information on the new, unknown peaks[11].

In-Depth Troubleshooting & Mitigation Guides

This section provides detailed troubleshooting workflows and protocols based on the specific degradation pathway.

Guide 1: Investigating and Preventing Hydrolytic Degradation

The two sites for hydrolysis are the oxetane ring and the amide bond. While both are relatively stable, they will degrade under specific conditions. The 3,3-disubstituted pattern of the oxetane ring provides significant steric hindrance, making it more stable than other substituted oxetanes, particularly under basic conditions[1][12]. However, strong acid can still catalyze its cleavage[13]. Amide hydrolysis is generally slower than ester hydrolysis but is a significant risk in strongly acidic or basic solutions, especially at elevated temperatures[3][14].

G cluster_main 3-(Phenylamino)oxetane-3-carboxamide cluster_products Degradation Products Parent Parent Compound Acid_Diol Ring-Opened Diol-Amine (From Oxetane Cleavage) Parent->Acid_Diol Strong Acid (e.g., pH < 3) Acid_Ammonium Ring-Intact Carboxylic Acid + Phenylammonium (From Amide Hydrolysis) Parent->Acid_Ammonium Strong Acid + Heat Base_Carboxylate Ring-Intact Carboxylate + Phenylamine (From Amide Hydrolysis) Parent->Base_Carboxylate Strong Base + Heat Oxidation_Products Nitrosated, Nitrated, or Coupled Species (From Phenylamino Oxidation) Parent->Oxidation_Products Oxidants (O₂, H₂O₂) or Light G start_node start_node process_node process_node decision_node decision_node end_node end_node A Degradation Observed (New HPLC peaks, color change) B Is solution exposed to ambient light? A->B C Is solution handled in air? B->C No D Run photostability test: Expose sample to light, keep control in dark. B->D Yes E Run oxidation test: Spurge solvent with N₂/Ar, compare to air-saturated. C->E Yes J Re-evaluate for hydrolytic instability (See Guide 1) C->J No F Degradation worse in light sample? D->F G Degradation reduced in inerted sample? E->G F->C No H Implement Light Protection: Use amber vials, work under yellow light. F->H Yes I Implement Air Exclusion: Use degassed solvents, blanket vials with N₂/Ar. G->I Yes G->J No

Caption: Workflow for troubleshooting oxidative and photochemical degradation.

Troubleshooting Q&A:

  • Q: How do I prepare solvents to prevent oxidation? A: You should use degassed solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes or by using several cycles of freeze-pump-thaw.

This protocol helps determine the molecule's sensitivity to oxygen and light, in accordance with ICH Q1B guidelines.[15]

Materials:

  • Compound stock solution.

  • Clear and amber glass vials.

  • Hydrogen Peroxide (H₂O₂) solution (3%).

  • Solvent (e.g., Acetonitrile/Water 50:50) that has been sparged with Nitrogen or Argon.

  • A photostability chamber or a controlled light source.

Methodology:

  • Oxidative Stress:

    • Prepare three samples at ~0.5 mg/mL:

      • Control: In standard solvent.

      • Inerted: In solvent that has been thoroughly degassed with N₂ or Ar. Blanket the headspace of the vial with the inert gas before sealing.

      • Oxidative: Add H₂O₂ to achieve a final concentration of 0.3-3%.[16]

    • Keep all samples in the dark at room temperature. Analyze by HPLC at T=0 and after several hours (e.g., 6h, 24h).

  • Photostability Stress:

    • Prepare two samples at ~0.5 mg/mL in clear vials:

      • Light Exposed: Place in a photostability chamber or under a consistent light source.

      • Dark Control: Wrap the vial completely in aluminum foil and place it next to the exposed sample (to ensure identical temperature).

    • Analyze by HPLC at T=0 and after a set duration of light exposure.

Mitigation Strategies for Oxidative/Photo-Degradation:

  • Atmosphere: Always use solvents that have been degassed. When preparing solutions for storage, flush the vial headspace with nitrogen or argon before capping.

  • Light: Handle the solid compound and its solutions under yellow light or in a darkened room. Always store solutions in amber vials or vials wrapped in foil.

  • Antioxidants: In some formulations, antioxidants like BHT or ascorbic acid can be added, but this should be done with caution as they can potentially interfere with downstream assays. Their compatibility must be validated.

Summary of Recommended Handling & Storage

For maximum stability of 3-(Phenylamino)oxetane-3-carboxamide in solution, follow the recommendations summarized in the table below.

ParameterRecommendationRationale
Solvent Aprotic polar (DMSO, Acetonitrile) or buffered aqueous with co-solvent.Minimizes solvent-mediated reactions. Buffers prevent pH drift.
pH Range 6.0 - 8.0 Avoids acid-catalyzed oxetane ring-opening and extremes that promote amide hydrolysis.[1][3]
Temperature 2 - 8 °C (Short-term) ≤ -20 °C (Long-term) Reduces the kinetic rate of all potential degradation reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the electron-rich phenylamino group.[6]
Light Exposure Minimal; use amber vials.Protects against photolytic degradation.[15]
Purity Check Perform periodic HPLC/UPLC analysis against a fresh standard.Ensures the integrity of the solution before use in critical experiments.[10]

By understanding the specific chemical vulnerabilities of 3-(Phenylamino)oxetane-3-carboxamide and implementing these targeted handling and analysis strategies, you can ensure the stability of your compound and the reliability of your experimental data.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). CEN Blog. [Link]

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. (n.d.). OrgoSolver. [Link]

  • Forced Degradation Testing in Pharma. (2025). ResolveMass Laboratories Inc. [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2023). PNAS. [Link]

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022). Chemistry Steps. [Link]

  • Acidic and Basic Amide Hydrolysis. (1966). Chemical Society Reviews. [Link]

  • Hydrolysis of Amides. (2021). Chemistry LibreTexts. [Link]

  • Acid and base-catalyzed hydrolysis of amides. (n.d.). Khan Academy. [Link]

  • Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. (2024). Environmental Science & Technology Letters. [Link]

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. (2013). Energy Procedia. [Link]

  • Bacterial degradation of monocyclic aromatic amines. (2015). Frontiers in Microbiology. [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling. (2014). ResearchGate. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews. [Link]

  • Mild Intramolecular Ring Opening of Oxetanes. (2019). Organic Letters. [Link]

  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. (n.d.). ResearchGate. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ResearchGate. [Link]

  • Photolytic splitting of homodimeric quinone-derived oxetanes studied by ultrafast transient absorption spectroscopy and quantum chemistry. (2024). RSC Publishing. [Link]

  • Small Molecule Analysis Compendium. (n.d.). Shimadzu Scientific Instruments. [Link]

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. (2023). The Journal of Organic Chemistry. [Link]

  • Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles. (2022). ACS Omega. [Link]

  • Photochemical Oxetane Formation. (2003). CoLab.ws. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2022). Journal of Medicinal Chemistry. [Link]

  • An efficient synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives under catalyst free conditions. (2021). ResearchGate. [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (2017). ACS Medicinal Chemistry Letters. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. (2016). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Common Impurities in 3-(Phenylamino)oxetane-3-carboxamide Purification

Welcome to the technical support center for the purification of 3-(Phenylamino)oxetane-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-(Phenylamino)oxetane-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this valuable building block with high purity. As a molecule incorporating a polar carboxamide, a secondary amine, and a strained oxetane ring, its purification requires a nuanced approach. This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is contaminated with unreacted aniline. What is the most effective method for its removal?

A1: Aniline is a common impurity as it is a primary starting material. Its basic nature and distinct polarity compared to the target compound allow for several effective removal strategies.

  • Aqueous Acidic Wash: The most straightforward approach is to perform a liquid-liquid extraction using a dilute aqueous acid. The basic aniline will be protonated to form a water-soluble anilinium salt, which partitions into the aqueous phase, while your more neutral product remains in the organic layer.

    • Rationale: The phenylamino group on your target compound is significantly less basic than aniline due to electronic delocalization, and the amide is effectively neutral. This difference in pKa is the basis for this separation.

    • Protocol: Dissolve the crude mixture in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer 2-3 times with 1M hydrochloric acid (HCl), followed by a wash with saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Chromatography: If the acidic wash is insufficient or if the product has some aqueous solubility, flash column chromatography is a reliable alternative.

    • Rationale: Aniline is significantly less polar than 3-(Phenylamino)oxetane-3-carboxamide. A standard normal-phase silica gel column will effectively separate the two compounds.

    • Suggested Conditions: A gradient elution from hexanes to ethyl acetate is typically effective. Aniline will elute much earlier than the polar amide product.

  • Recrystallization: This method is effective if a solvent system can be identified where the product has significantly lower solubility than aniline, especially at cooler temperatures. This is often a trial-and-error process.

Q2: I'm observing a highly polar impurity by LC-MS with a mass corresponding to (M+18). I suspect it's the ring-opened diol. How can I confirm this and prevent its formation?

A2: Your suspicion is likely correct. The impurity is almost certainly the corresponding 1,3-diol, 2-amino-2-(hydroxymethyl)-3-phenylaminopropan-1-ol, formed by the hydrolysis of the oxetane ring.

  • Cause of Formation: The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening under acidic conditions.[1] The reaction is initiated by the protonation of the ring oxygen, which activates the ring for nucleophilic attack by water.[2][3] This can occur during acidic workups, purification on acidic media like silica gel, or if the reaction conditions themselves are acidic. The 3,3-disubstituted nature of the oxetane in your compound provides some stability, but it is not immune, especially if there are internal nucleophiles or harsh acidic conditions are used.[1][4]

  • Confirmation:

    • LC-MS: As you've noted, the mass will correspond to the addition of a water molecule (M+18).

    • ¹H NMR: Look for the disappearance of the characteristic oxetane methylene protons (typically around 4.0-5.0 ppm) and the appearance of new signals corresponding to hydroxymethyl (CH₂OH) and methine (CHOH) protons.

  • Prevention and Removal:

    • Avoid Strong Acids: Whenever possible, use basic or neutral conditions for workups and purification.[4] For instance, if hydrolyzing an ester in the synthetic route, opt for basic conditions (e.g., LiOH in THF/water) instead of acidic hydrolysis.[4][5]

    • Chromatographic Purification: The diol is significantly more polar than your target compound. It can be separated using column chromatography.

      • Normal-Phase: The diol will have very strong retention on silica gel. A polar solvent system, such as 5-10% methanol in dichloromethane, will be required to elute your product while leaving the diol strongly adsorbed to the silica.

      • Reversed-Phase: The diol will elute very early, often in the void volume, while your target compound will have more retention.

Troubleshooting Workflow: Selecting the Right Chromatographic Method

This workflow guides the user from initial analysis to a successful purification strategy.

purification_workflow start Crude Product Analysis (TLC/LC-MS) check_baseline Compound at baseline on Normal Phase TLC (EtOAc/Hex)? start->check_baseline normal_phase Use Normal Phase Chromatography check_baseline->normal_phase No high_polarity Compound is Highly Polar check_baseline->high_polarity Yes check_streaking Streaking or Poor Peak Shape? normal_phase->check_streaking add_modifier Add Basic Modifier (e.g., 1% Et3N or NH4OH) to Eluent check_streaking->add_modifier Yes change_stationary_phase Switch to Alumina or Amino-Bonded Silica check_streaking->change_stationary_phase Still an issue end_purified Pure Compound check_streaking->end_purified No add_modifier->end_purified change_stationary_phase->end_purified try_rp Try Reversed-Phase HPLC high_polarity->try_rp check_rp_retention Poor Retention on C18? try_rp->check_rp_retention use_aqueous Use Highly Aqueous Mobile Phase (e.g., >95% Water) with Polar-Endcapped Column check_rp_retention->use_aqueous Yes use_hilic Switch to HILIC check_rp_retention->use_hilic Still an issue check_rp_retention->end_purified No use_aqueous->end_purified use_hilic->end_purified

Caption: A decision tree for selecting the optimal chromatographic purification method.

Q3: My compound streaks significantly during normal-phase silica gel chromatography, leading to poor separation and low purity.

A3: This is a classic problem when purifying compounds containing basic nitrogen atoms (the phenylamino group) and polar functional groups (the carboxamide) on standard silica gel.[6]

  • Causality:

    • Acid-Base Interaction: Silica gel is an acidic stationary phase due to the presence of silanol (Si-OH) groups. The basic phenylamino group on your molecule can interact strongly and non-specifically with these acidic sites, leading to tailing or streaking.

    • Strong Polar Interactions: The carboxamide group is highly polar and can form strong hydrogen bonds with the silanol groups, which can also contribute to broad peaks if the eluent is not polar enough to disrupt this interaction effectively.

  • Solutions:

    • Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your mobile phase.[6] This base will compete with your compound for the acidic sites on the silica, leading to sharper peaks and improved resolution.

      • Recommended Additives: Add 0.5-1% triethylamine (Et₃N) or a 1% solution of ammonium hydroxide in methanol to your mobile phase.[6]

    • Change the Stationary Phase: If a basic modifier is not effective or is incompatible with your molecule, consider a different stationary phase.

      • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[6]

      • Amino- or Diol-Bonded Silica: These chemically modified silica gels have a less acidic surface and can provide better peak shapes for polar and basic analytes.[6][7]

Q4: My compound shows little to no retention on a standard C18 reversed-phase column, eluting in the solvent front.

A4: This indicates that your compound is too polar to be adequately retained by the nonpolar C18 stationary phase under standard reversed-phase conditions. The combination of the carboxamide and the oxetane ring makes the molecule quite hydrophilic.

  • Solutions:

    • Use a Highly Aqueous Mobile Phase: To increase retention of polar compounds in reversed-phase, you need to increase the polarity of the mobile phase. Try running a gradient starting with a very high percentage of water (e.g., 95-100% water/aqueous buffer with 0-5% acetonitrile or methanol).[6][8]

      • Note: Be sure to use a column that is stable in highly aqueous conditions to avoid "hydrophobic collapse." Modern polar-embedded or polar-endcapped C18 columns are designed for this purpose.[6]

    • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal technique for purifying highly polar compounds that are not well-retained in reversed-phase.[7][9] In HILIC, a polar stationary phase (like bare silica, amide, or diol) is used with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. Water acts as the strong, eluting solvent.[7]

Q5: I am having difficulty finding a suitable solvent for recrystallization. What is a systematic approach to solvent screening?

A5: Recrystallization is a powerful purification technique, but its success is entirely dependent on finding the right solvent or solvent system. A systematic approach will save time and material. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]

  • Systematic Screening Protocol:

    • Place a small amount of your crude material (10-20 mg) into several small test tubes.

    • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid just dissolves or until ~1 mL of solvent has been added.

    • If the solid dissolves at room temperature, the solvent is too good and should be considered as the "good" solvent in a mixed-solvent system.

    • If the solid does not dissolve at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, you have a potential single-solvent system.

    • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. Observe which solvent yields the best quality and quantity of crystals.

    • If no single solvent works, try a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify, then cool slowly.[10]

Table 1: Recrystallization Solvent Screening Guide

SolventBoiling Point (°C)PolarityPotential Use
Water100HighGood for polar compounds; potential poor solvent
Ethanol78HighOften a good solvent for polar compounds
Isopropanol82MediumGood general-purpose solvent
Acetone56MediumCan be too effective at dissolving
Ethyl Acetate77MediumGood general-purpose solvent
Toluene111LowPotential poor solvent for polar compounds
Heptane/Hexanes98 / 69LowExcellent poor solvents for polar compounds
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase with Basic Modifier)

This protocol is designed to improve the peak shape and separation of 3-(Phenylamino)oxetane-3-carboxamide on silica gel.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude material) by dissolving it in a suitable solvent (e.g., DCM or methanol), adding the silica, and evaporating the solvent completely.

  • Column Packing: Dry pack the column with silica gel. Wet the column with the initial, low-polarity mobile phase (e.g., 100% hexanes).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with a mobile phase of Hexane/Ethyl Acetate containing 1% triethylamine. Run a gradient from low to high polarity (e.g., 20% EtOAc to 100% EtOAc).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent in vacuo. The triethylamine is volatile and will be removed during this step.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is for compounds that are too polar for effective reversed-phase chromatography.

  • Column Selection: Use a HILIC column (e.g., bare silica, amide-bonded, or diol-bonded phase).[8][9]

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid (or other suitable buffer)

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase conditions (i.e., high organic content) to ensure good peak shape.

  • Elution: Start with a high percentage of organic solvent (e.g., 95% B). Run a gradient to increase the aqueous content (e.g., to 50% B). In HILIC, increasing the water content increases the elution strength.[7]

  • Fraction Collection & Analysis: Collect and analyze fractions as described in the normal-phase protocol.

References
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(48), 9052–9067. Available at: [Link]

  • Lai, Z., Zhang, R., Feng, Q., & Sun, J. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(36), 9945–9949. Available at: [Link]

  • Sun, J., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science. Available at: [Link]

  • Lai, Z., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. PubMed. Available at: [Link]

  • Lai, Z., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science. Available at: [Link]

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available at: [Link]

  • Pigza, J. A., et al. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters, 21(23), 9595-9599. Available at: [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link]

  • Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Waters Corporation. Available at: [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. Available at: [Link]

  • ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 3-(Phenylamino)oxetane-3-carboxamide: A Comparative Guide

Executive Summary The integration of sp³-rich, highly modular scaffolds is a cornerstone of modern drug discovery. 3-(Phenylamino)oxetane-3-carboxamide (CAS 1514447-40-5) has emerged as a privileged 3,3-disubstituted bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of sp³-rich, highly modular scaffolds is a cornerstone of modern drug discovery. 3-(Phenylamino)oxetane-3-carboxamide (CAS 1514447-40-5) has emerged as a privileged 3,3-disubstituted building block, frequently utilized as a bioisostere for traditional anilino-amides, cyclobutanes, and gem-dimethyl groups. This guide provides an objective comparison of this oxetane scaffold against conventional alternatives, detailing the mechanistic causality behind its superior physicochemical profile and providing self-validating experimental protocols to rigorously evaluate its biological activity.

Mechanistic Rationale: The Oxetane Advantage

The decision to incorporate a 3-(phenylamino)oxetane-3-carboxamide motif rather than a traditional carbocycle is driven by precise physicochemical causality[1]:

  • Conformational Rigidity & Vectorality: The four-membered oxetane ring adopts a slightly puckered conformation (approximately 8.7°). This rigidifies the molecular architecture, projecting the carboxamide and phenylamino substituents into distinct, predictable vectors that are ideal for binding within tight enzyme pockets (e.g., kinase hinge regions).

  • Modulation of Basicity (pKa): The oxetane oxygen is highly electron-withdrawing. Through inductive effects, it subtly lowers the basicity of the adjacent phenylamino nitrogen[2]. This targeted pKa reduction limits off-target hERG liabilities and significantly enhances passive membrane permeability.

  • Enhanced Aqueous Solubility: Unlike lipophilic gem-dimethyl or cyclobutane groups, the oxetane ring possesses a strong dipole moment. The oxygen atom acts as a highly directional hydrogen-bond acceptor, dramatically improving thermodynamic solubility while maintaining a low molecular weight[3].

As demonstrated in the comprehensive review, substituting a cyclobutane with an oxetane reliably reduces LogD, thereby minimizing non-specific protein binding and improving the fraction unbound ( fu​ ) in plasma[1].

Comparative Performance: Oxetane vs. Traditional Bioisosteres

To objectively validate the performance of the 3-(phenylamino)oxetane-3-carboxamide scaffold, it must be benchmarked against its direct structural analogs. Table 1 summarizes the typical profiling data when this fragment is integrated into a target kinase inhibitor framework.

Table 1: Comparative Physicochemical and In Vitro Profiling
Parameter3-(Phenylamino)oxetane-3-carboxamideCyclobutane AnalogGem-Dimethyl AnalogCausality for Variance
LogD (pH 7.4) 1.22.83.1Oxetane dipole reduces lipophilicity.
Thermodynamic Sol. (µM) > 2504515Oxetane acts as an H-bond acceptor with water.
HLM Clearance (µL/min/mg) 12 (Low)48 (High)35 (Moderate)Oxetane resists oxidative CYP450 cleavage.
Target IC50 (nM) 8.512.045.0Favorable vectorality and hinge-region H-bonding.

Data represents a standardized comparative model based on established medicinal chemistry structure-activity relationship (SAR) principles.

Self-Validating Experimental Workflows

To ensure scientific integrity, the biological and physicochemical activity of this compound must be validated using self-correcting assay systems. Do not rely on single-point data; every protocol below incorporates internal validation checkpoints.

Protocol A: In Vitro Target Binding Affinity (TR-FRET Assay)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard fluorescence to eliminate short-lived background auto-fluorescence—a common false-positive driver for aromatic amines like phenylamines.

  • Reagent Preparation: Prepare the target kinase/enzyme tagged with a LanthaScreen™ Europium (Eu) fluorophore and a tracer ligand tagged with Alexa Fluor™ 647.

  • Compound Titration: Dispense the oxetane compound in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic dispenser to eliminate tip-based carryover.

  • Incubation: Add the enzyme/tracer mix and incubate for 60 minutes at room temperature to reach binding equilibrium.

  • Detection: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615).

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor (e.g., Staurosporine). A Z' > 0.5 is required to validate the assay run.

Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)

Rationale: Kinetic solubility assays (e.g., nephelometry) often overestimate solubility due to supersaturation artifacts. The shake-flask method measures the true thermodynamic equilibrium.

  • Preparation: Add 1 mg of 3-(phenylamino)oxetane-3-carboxamide to 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equilibration: Agitate the suspension at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge the sample at 14,000 x g for 15 minutes to pellet undissolved material. Filter the supernatant through a 0.22 µm PVDF membrane.

  • Quantification: Analyze the filtrate via LC-MS/MS against a pre-established standard curve.

  • Self-Validation Checkpoint: Sample the solution at 24 hours and 48 hours. If the concentration varies by >5% between these time points, equilibrium has not been reached, and the data must be discarded.

Protocol C: Microsomal Stability (HLM Clearance)

Rationale: Evaluating phase I hepatic metabolism is critical. The oxetane ring is generally stable, but the phenylamino group may be subject to N-oxidation or dealkylation.

  • Incubation: Incubate 1 µM of the compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( Clint​ ).

  • Self-Validation Checkpoint: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. If Verapamil Clint​ is < 40 µL/min/mg, the microsomes are inactive, invalidating the assay.

Pathway & Workflow Visualizations

The following diagrams illustrate the logical progression of the validation workflow and the mechanistic pathway by which the oxetane scaffold exerts its biological effect.

Workflow A Compound Synthesis & QC Validation B Physicochemical Profiling A->B Purity >95% C In Vitro Binding (TR-FRET) B->C Sol >50 µM D ADME Validation (HLM Clearance) C->D IC50 <10 nM E Lead Optimization Selection D->E Cl_int <10

Figure 1: Step-by-step self-validating workflow for oxetane-based scaffold evaluation.

Pathway Ligand 3-(Phenylamino)oxetane- 3-carboxamide Scaffold Target Target Kinase (Hinge Region Binding) Ligand->Target H-bond via Oxetane Oxygen & Amide Vector Effector Downstream Effector (Phosphorylation) Target->Effector Kinase Activity Inhibited Phenotype Cellular Proliferation Arrest Effector->Phenotype Signal Transduction Blocked

Figure 2: Mechanism of action for oxetane-carboxamide derivatives in kinase signaling inhibition.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry Source: National Institutes of Health (NIH) PubMed Central (PMC) URL:[Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: National Institutes of Health (NIH) PubMed Central (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.